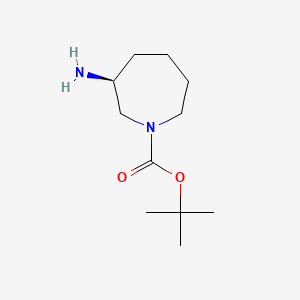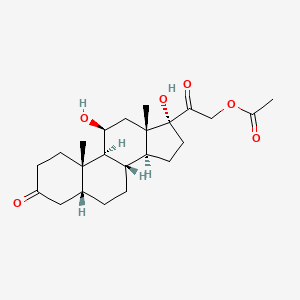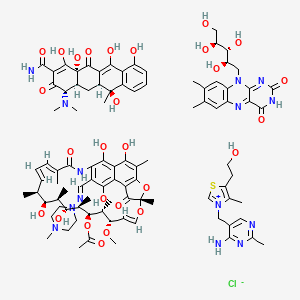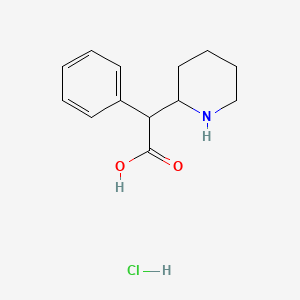
2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In general, piperidones were prepared from domino reaction of aldehyde, ketone and ammonium acetate in alcohol by reflux heating on water bath for 6h, even 1 day .Molecular Structure Analysis
The molecular formula of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride is C13H18ClNO2 . The molecular weight is 255.74 g/mol .Chemical Reactions Analysis
The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . The biological properties of the ketones were also determined by their stereochemistry .Physical And Chemical Properties Analysis
The compound is a powder and chunks in form . It has a quality level of 100 and an assay of ≥95% . The storage temperature is 2-8°C .Aplicaciones Científicas De Investigación
Pharmacological Significance and Drug Development
- Contribution to Potency and Selectivity at D2-like Receptors : Research has demonstrated that arylalkyl substituents, akin to the structure of "2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride," can enhance the binding affinity, potency, and selectivity of compounds at D(2)-like receptors. This property is crucial in developing antipsychotic agents, suggesting that the compound's structural features could be leveraged for designing drugs targeting neurological disorders (Sikazwe et al., 2009).
Modulation of Biological Pathways
- ACE-2 Modulation and Potential Against SARS-CoV-2 : A review on natural compounds modulating the ACE-2 receptor, which is critical for SARS-CoV-2 infection, highlighted the importance of research into compounds capable of affecting this pathway. Although "2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride" was not directly mentioned, the exploration of similar compounds could contribute to finding effective modulators in the fight against COVID-19 (Junior et al., 2021).
Industrial and Environmental Applications
- Organic Corrosion Inhibitors : Research into organic inhibitors for metallic corrosion in acidic solutions has shown that compounds with heteroatoms (O, N, S, P) and π-electrons, features present in the compound's structure, act as excellent corrosion inhibitors. This suggests potential applications in industrial cleaning and protection processes (Goyal et al., 2018).
Molecular Interaction and Cell Biology
- Binding to DNA Minor Groove : The study on Hoechst 33258, a molecule with a piperidine group similar to "2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride," demonstrates strong binding to the DNA minor groove with specificity for AT-rich sequences. This underlines the potential research applications of the compound in understanding DNA interactions, which could have implications in genetic studies and drug design (Issar & Kakkar, 2013).
Safety And Hazards
Direcciones Futuras
The compound is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties . This suggests potential future directions in the optimization of drug-like properties and the development of new drugs.
Propiedades
IUPAC Name |
2-phenyl-2-piperidin-2-ylacetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUMDQFFZZGUQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride | |
CAS RN |
19395-40-5 |
Source


|
| Record name | 2-Piperidineacetic acid, α-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19395-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Chloroacetyl)oxy]butyl prop-2-enoate](/img/structure/B588415.png)
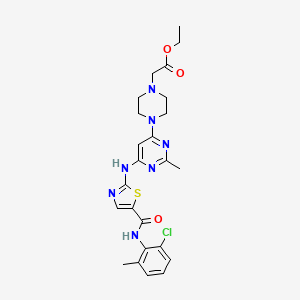

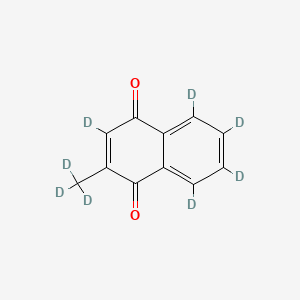

![(3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17-hydroxy-11,20-dioxopregnan-21-yl acetate](/img/structure/B588428.png)
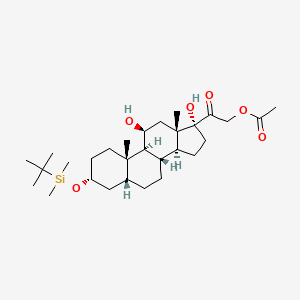
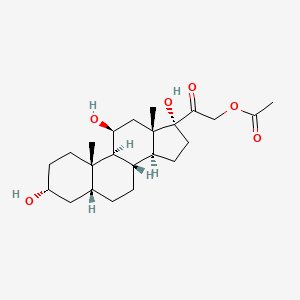
![2h-Isoxazolo[5,4-d]azonine](/img/structure/B588433.png)
